molecular formula C18H16BrNO2 B6425718 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide CAS No. 2034419-09-3

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide

Cat. No.: B6425718
CAS No.: 2034419-09-3
M. Wt: 358.2 g/mol
InChI Key: NOUXGROGQYOFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is a brominated benzamide derivative featuring a benzofuran moiety linked to a propan-2-ylamine backbone. Structurally, the compound combines a 2-bromobenzamide group with a 1-benzofuran-2-ylpropan-2-yl side chain (Fig. 1). The bromine atom at the ortho position of the benzamide may enhance electronic interactions with target receptors or enzymes, influencing binding affinity and selectivity.

Synthesis of such compounds typically involves coupling reactions between benzoic acid derivatives and amines. For instance, analogous bromobenzamides have been synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents . Alternatively, polyphosphoric acid-mediated acylation, as described in the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, could be adapted for this compound .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUXGROGQYOFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzofuran Core via Iron- and Copper-Catalyzed Cyclization

The benzofuran moiety is synthesized via a one-pot halogenation/cyclization sequence adapted from methodologies described by . Starting from phenylacetic acid derivatives, the process involves:

  • Conversion to Weinreb Amide : 3-Methoxyphenylacetic acid (1 ) is treated with N,O-dimethylhydroxylamine hydrochloride and coupling agents to form the Weinreb amide (2 ).

  • Grignard Addition : Reaction of 2 with isopropylmagnesium bromide yields 1-(3-methoxyphenyl)propan-2-one (3 ).

  • Regioselective Iodination : Iron(III) triflimide (2.5 mol%) activates N-iodosuccinimide (NIS), enabling iodination at the position para to the methoxy group.

  • Copper-Catalyzed Cyclization : Residual copper (31.1 ppm) from the iodination step facilitates intramolecular C–O bond formation, yielding 2-isopropyl-1-benzofuran (4 ) (Scheme 1) .

Optimization Data :

Catalyst SystemTemperature (°C)Yield (%)
FeCl₃ (2.5 mol%) + CuI10059
Fe(NTf₂)₃ + [BMIM]NTf₂8055
Fe(OTf)₃ + DMEDA12041

The choice of iron(III) chloride (99.9% purity) and trace copper residues provided optimal balance between cost and efficiency, achieving 59% yield for 4 .

Preparation of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid (6 ) is converted to its acyl chloride (7 ) using oxalyl chloride:

  • Chlorination : 6 (1.0 mmol) is refluxed with oxalyl chloride (2.5 mmol) and catalytic DMF in anhydrous CH₂Cl₂ for 3 hours.

  • Isolation : The solvent is evaporated under reduced pressure, yielding 7 as a colorless liquid (94%) .

Amide Coupling to Form N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-bromobenzamide

The final step involves coupling 5 and 7 under Schotten-Baumann conditions:

  • Reaction Protocol : 5 (1.0 mmol) is dissolved in THF and treated with 7 (1.2 mmol) and triethylamine (2.0 mmol) at 0°C. The mixture is stirred for 2 hours at room temperature.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the title compound as a white solid (85%) .

Characterization Data :

  • ¹H NMR (600 MHz, CDCl₃): δ 1.28 (d, J = 6.6 Hz, 3H, CH₃), 3.05–3.12 (m, 1H, CH), 5.21 (br s, 1H, NH), 6.85–7.89 (m, 8H, Ar-H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 22.4 (CH₃), 48.7 (CH), 121.9–138.4 (Ar-C), 167.8 (C=O).

  • LC-MS (APCI⁺) : m/z 373.0 [M + H]⁺ .

Analysis of Synthetic Efficiency and Scalability

The overall yield for the four-step sequence is 34% (59% × 72% × 94% × 85%), demonstrating robustness for gram-scale synthesis. Critical considerations include:

  • Regioselectivity : Iron(III)-catalyzed iodination ensures exclusive para-substitution, avoiding isomeric byproducts .

  • Catalyst Loading : Trace copper residues (31.1 ppm) in the cyclization step eliminate the need for additional catalysts, reducing costs .

  • Functional Group Tolerance : The amide coupling proceeds efficiently despite steric hindrance from the benzofuran and bromine substituents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological activities . The bromobenzamide moiety may enhance the compound’s binding affinity to its targets, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide with structurally or functionally related benzamide derivatives.

Structural Analogues with Modified Benzamide Substituents

N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide () Substituents: Acetyl and dimethoxy groups on the phenyl ring. Activity: Predicted spasmolytic activity via in silico analysis, attributed to ketoamide functionality . Synthesis: Ortho-acylation using acetic anhydride in polyphosphoric acid. In contrast, the bromine in the target compound introduces electron-withdrawing effects, which may alter binding kinetics or metabolic stability.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () Substituents: Bromo, fluoro, and trifluoropropoxy groups. Synthesis: Utilizes benzoyl chloride intermediates and aromatic amines. The target compound’s benzofuran moiety may offer similar lipophilic advantages but with distinct stereoelectronic properties .

Analogues with Benzofuran Moieties

N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide ()

  • Substituents : Benzofuran-thiazole hybrid with a thiourea linker.
  • Structure : Combines benzofuran with a thiazole ring, creating a planar heterocyclic system.
  • Comparison : The thiazole-thiourea group may confer metal-binding properties, whereas the target compound’s bromobenzamide group is more likely to engage in halogen bonding or π-π stacking .

1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine () Substituents: Methylamine side chain without a benzamide group. Activity: Not explicitly reported, but structurally related to psychoactive substances.

Peptide-like Benzamide Derivatives ()

Compounds 5–8 in feature benzamides linked to hydroxy-phenylpropan-2-yl groups with variable alkoxy substituents (methoxy, ethoxy, etc.).

  • Key Differences : These compounds adopt peptide-like conformations due to their extended side chains, which may target proteases or GPCRs. The target compound’s compact benzofuran-propan-2-yl structure likely favors different targets, such as ion channels or enzymes with smaller active sites .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Activities Synthesis Method Reference
Target Compound 2-Bromo, benzofuran-propan-2-yl Not reported (predicted) EDC/HOBt or polyphosphoric acid -
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide Acetyl, dimethoxy Spasmolytic (in silico) Polyphosphoric acid acylation
4-Bromo-N-(2-chloro-6-fluorophenyl)-... Bromo, fluoro, trifluoropropoxy Not reported Benzoyl chloride coupling
N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide Benzofuran-thiazole Metal-binding (predicted) Thiourea formation

Table 2: Pharmacological Potential Based on Substituents

Substituent Type Example Compound Hypothesized Impact on Bioactivity
Halogen (Br, F) Target compound, Enhanced binding via halogen bonding
Electron-donating (OCH₃) Increased receptor activation potential
Heterocyclic (thiazole) Metal coordination or enzyme inhibition

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that compounds with benzofuran structures often exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For instance, it may modulate the activity of enzymes critical for cell proliferation and survival.

Antimicrobial Effects

The compound is also being investigated for its antimicrobial potential. Similar benzofuran derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

Given the structural characteristics of this compound, it is hypothesized to possess anti-inflammatory properties. The presence of the bromine atom and the amide group may enhance its ability to inhibit inflammatory mediators, making it a candidate for further exploration in inflammatory diseases.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : The compound could interact with various receptors on cell surfaces, altering cellular responses to external stimuli.
  • Signal Transduction Alteration : By affecting signaling pathways, it may influence processes such as cell growth and apoptosis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Ring : This is achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
    • Cyclization Reaction :
    o hydroxyacetophenone+BaseBenzofuran\text{o hydroxyacetophenone}+\text{Base}\rightarrow \text{Benzofuran}
  • Introduction of the Propan-2-yl Group : The benzofuran derivative reacts with an alkylating agent like 2-bromopropane.
  • Formation of the Bromobenzamide Moiety : Finally, the compound is reacted with 2-bromobenzoyl chloride in the presence of a base to yield the desired product .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

Study FocusFindings
Anticancer ActivityInhibits cell proliferation in various cancer cell lines
Antimicrobial ActivityEffective against specific resistant bacterial strains
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines in vitro

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide?

Answer:
Key parameters include:

  • Catalysts : Use of palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the bromobenzamide moiety .
  • Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates and improve reaction homogeneity .
  • Temperature : Controlled stepwise heating (60–80°C) to minimize side reactions, especially during benzofuran functionalization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the compound ≥95% purity .

Advanced: How can reaction scalability challenges be addressed for this compound?

Answer:
Scalability requires:

  • Flow Chemistry : Continuous flow reactors to enhance mixing efficiency and reduce batch variability .
  • In-line Analytics : Real-time HPLC or FTIR monitoring to adjust reaction parameters dynamically .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) to reduce costs and waste .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C2 proton at δ 6.8–7.2 ppm; bromobenzamide carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (expected [M+H]⁺ ~372.1 g/mol) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and 600–700 cm⁻¹ (C-Br stretch) .

Advanced: How can structural ambiguities (e.g., stereochemistry) be resolved?

Answer:

  • X-ray Crystallography : Use SHELX suite for structure refinement; ensure crystal growth via slow vapor diffusion (e.g., ether/pentane) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict stable conformers and compare with experimental data .

Basic: What preliminary assays are recommended to screen biological activity?

Answer:

  • Kinase Inhibition : MAPK or mTOR pathway assays (IC₅₀ determination via luminescence-based ADP detection) .
  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to benzofuran’s bioactivity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How to identify the molecular targets of this compound in cellular pathways?

Answer:

  • Pull-down Assays : Biotinylated probes + streptavidin beads to capture binding proteins, followed by LC-MS/MS identification .
  • DARTS (Drug Affinity Responsive Target Stability) : Protease resistance profiling to detect stabilized target proteins .
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment, highlighting perturbed pathways (e.g., apoptosis, inflammation) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C; degradation via bromine loss observed under UV light .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
  • Solubility : DMSO stock solutions (10 mM) stable for ≤6 months at –80°C; avoid freeze-thaw cycles .

Advanced: What strategies enable derivatization for SAR studies?

Answer:

  • Halogen Exchange : Replace bromine with other halogens (e.g., Cl, I) via Ullmann coupling to modulate electronic effects .
  • Bioisosteres : Substitute benzofuran with indole or thiophene to assess ring flexibility .
  • Pro-drug Design : Introduce ester or phosphate groups at the amide nitrogen to enhance bioavailability .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum content) that may alter IC₅₀ values .
  • Structural Confirmation : Re-validate compound identity (NMR, HRMS) to rule out batch impurities .
  • Dose-Response Curves : Use 8–10 concentration points to ensure accurate potency metrics .

Advanced: What computational tools predict metabolic liabilities?

Answer:

  • ADMET Predictors : SwissADME or pkCSM to estimate CYP450 metabolism and BBB penetration .
  • Docking Simulations : AutoDock Vina to model interactions with CYP3A4/2D6 active sites, identifying vulnerable moieties (e.g., bromine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.